molecular formula C21H18N2O4S2 B2575604 (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide CAS No. 314274-86-7

(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

Cat. No. B2575604
CAS RN: 314274-86-7
M. Wt: 426.51
InChI Key: YORROKSJHNROQT-WQRHYEAKSA-N
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Description

“(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide” is a chemical compound with the molecular formula C18H13NO3S2 . It is a derivative of thioxothiazolidin .


Synthesis Analysis

The compound can be synthesized via a simple condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .


Physical And Chemical Properties Analysis

The compound possesses a carbonyl (C=O) functional group, which is generally present in the region between 1680 and 1740 cm-1 . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .

Scientific Research Applications

Pharmacological Activities

Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological activities. These compounds are key in several biologically active compounds and potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole. They are associated with activities including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties (Sumit, Kumar, & Mishra, 2020).

Structural Activity Relationships

1,5-Benzothiazepines are significant due to their activity against various targets. Their structural variations contribute to various biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. This versatility makes benzothiazepine a crucial compound in drug research, leading to various synthetic methods for their preparation and chemical transformations (Dighe et al., 2015).

Biological Importance of Derivatives

Compounds like 2-(thio)ureabenzothiazoles (TBT and UBT) show a wide range of biological activities. Notable examples include Frentizole, used for treating rheumatoid arthritis and systemic lupus erythematosus, and UBT derivatives like Bentaluron and Bethabenthiazuron, used as fungicides and herbicides. The review covers various synthetic methodologies and highlights the significant role these compounds play in medicinal chemistry (Rosales-Hernández et al., 2022).

Synthetic Utility

The review by Ibrahim (2011) discusses the methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with various electrophilic reagents. The synthesis and biological applications of azolylthiazoles are also reviewed, showcasing the diverse chemical transformations and biological relevance of these compounds (Ibrahim, 2011).

Mechanism of Action

The compound has shown remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in the mechanism of action .

properties

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-13-3-2-4-15(9-13)22-19(24)7-8-23-20(25)18(29-21(23)28)11-14-5-6-16-17(10-14)27-12-26-16/h2-6,9-11H,7-8,12H2,1H3,(H,22,24)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORROKSJHNROQT-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

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